
4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid is an organic compound with a complex structure that includes a cyano group, a methyl group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, such as 4-methyl-5-oxohexanoic acid, with 2-bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate. The reaction mixture is then heated to promote the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with enzymes or receptors can lead to specific biological effects. The cyano group and keto group are key functional groups that participate in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-oxohexanoic acid: Lacks the cyano group, making it less reactive in certain types of reactions.
4-(2-Cyanoethyl)-4-methyl-5-oxopentanoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and properties.
4-(2-Cyanoethyl)-4-methyl-5-oxoheptanoic acid: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid is unique due to the presence of both a cyano group and a keto group, which provide a combination of reactivity and versatility in chemical transformations. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
5333-92-6 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-(2-cyanoethyl)-4-methyl-5-oxohexanoic acid |
InChI |
InChI=1S/C10H15NO3/c1-8(12)10(2,5-3-7-11)6-4-9(13)14/h3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VJOMLQGOGQJDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CCC#N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


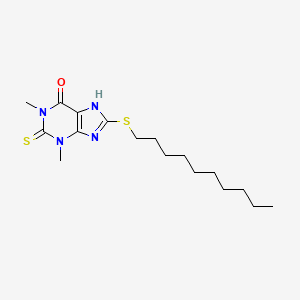
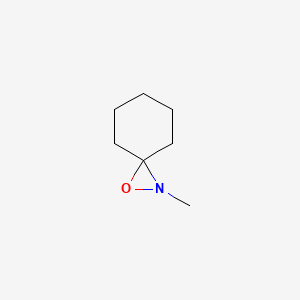

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
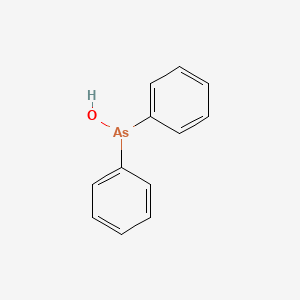

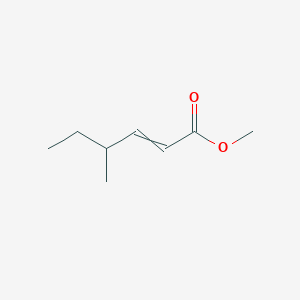
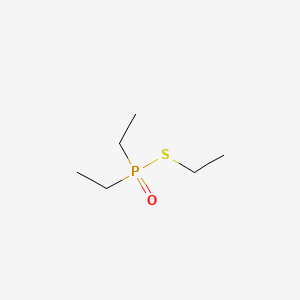
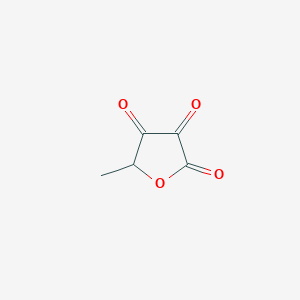
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
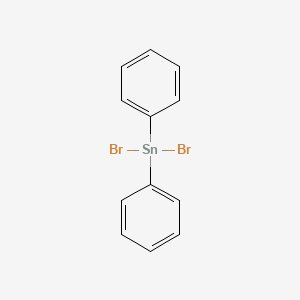
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
